what are the properties of 5,5-Dimethyl-1,3-dioxane
what are the properties of 5,5-Dimethyl-1,3-dioxane
An In-Depth Technical Guide to 5,5-Dimethyl-1,3-dioxane
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5,5-Dimethyl-1,3-dioxane, a pivotal molecule in stereochemical studies and a fundamental building block in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the core properties, synthesis, conformational landscape, and reactivity of this compound, grounding its claims in established scientific literature.
Introduction: The Significance of a Structurally Constrained Acetal
5,5-Dimethyl-1,3-dioxane is a saturated six-membered heterocyclic compound containing two oxygen atoms at positions 1 and 3. It is formally a cyclic acetal derived from formaldehyde and neopentyl glycol (2,2-dimethylpropane-1,3-diol). The defining feature of this molecule is the gem-dimethyl substitution at the C5 position. This structural element effectively "locks" the ring system, preventing ring inversion and making it an exceptional model for conformational analysis and stereoelectronic studies.[1] Its derivatives are widely employed as protecting groups for 1,3-diols and carbonyl compounds, a testament to their stability and predictable reactivity.[2]
Core Physicochemical and Spectroscopic Properties
Accurate characterization is the bedrock of chemical synthesis and application. The properties of 5,5-Dimethyl-1,3-dioxane are well-documented, providing a reliable foundation for its use in experimental design.
Physical and Chemical Identifiers
The fundamental properties of 5,5-Dimethyl-1,3-dioxane are summarized below, compiled from authoritative databases.
| Property | Value | Source |
| IUPAC Name | 5,5-dimethyl-1,3-dioxane | PubChem[3] |
| CAS Number | 872-98-0 | PubChem[3] |
| Molecular Formula | C₆H₁₂O₂ | PubChem[3] |
| Molecular Weight | 116.16 g/mol | PubChem[3] |
| Boiling Point | 124-126 °C (397-399 K) | NIST[4] |
| Enthalpy of Vaporization (ΔvapH°) | 41 ± 1 kJ/mol | NIST[4] |
| Synonyms | 5,5-Dimethyl-m-dioxane, Neopentyl glycol formal | PubChem[3], NIST[5] |
Spectroscopic Profile for Structural Elucidation
The spectral data provide an unambiguous fingerprint for the identification and purity assessment of 5,5-Dimethyl-1,3-dioxane.
| Spectroscopic Data | Key Features | Source |
| ¹H NMR | Provides signals corresponding to the protons on the ring and the methyl groups. | ChemicalBook[6] |
| ¹³C NMR | Shows distinct peaks for the different carbon environments within the molecule. | PubChem[3] |
| Mass Spectrometry (GC-MS) | Top peaks (m/z): 56, 41, 29. | PubChem[3] |
| Infrared (IR) Spectroscopy | C-O stretching bands are prominent. | PubChem[3] |
Synthesis and Purification: An Experimental Protocol
The synthesis of 1,3-dioxanes is a cornerstone reaction in organic chemistry, typically involving the acid-catalyzed acetalization of a diol with an aldehyde or ketone.[2] For the parent 5,5-Dimethyl-1,3-dioxane, this involves the reaction of 2,2-dimethylpropane-1,3-diol with a formaldehyde source.
Principle of Synthesis: Acid-Catalyzed Acetalization
The reaction proceeds via protonation of the formaldehyde carbonyl, making it more electrophilic. The diol's hydroxyl groups then attack the activated carbonyl carbon in a stepwise fashion, ultimately eliminating a molecule of water to form the stable six-membered ring. The use of a Dean-Stark apparatus is crucial to drive the equilibrium towards the product by removing water as it is formed.
Caption: Locked chair conformation due to C5 gem-dimethyl groups.
Reactivity and Synthetic Applications
The chemical behavior of 5,5-Dimethyl-1,3-dioxane is dominated by its acetal functionality.
Protecting Group Chemistry
While the parent compound itself is a stable molecule, its formation from neopentyl glycol is a common strategy for the protection of carbonyl compounds. Conversely, derivatives of 5,5-Dimethyl-1,3-dioxane are used to protect 1,3-diols. [1]These acetals are robust under basic, nucleophilic, and reductive conditions but are readily cleaved under acidic conditions, fulfilling the primary requirements of a good protecting group. [2][7]This orthogonal stability is invaluable in complex, multi-step syntheses.
Acid-Catalyzed Isomerization
In the presence of acid catalysts at elevated temperatures, 5,5-Dimethyl-1,3-dioxane can undergo isomerization. [8]Quantum chemical simulations have shown a plausible mechanism involving protonation of an oxygen atom, followed by C-O bond cleavage to form an alkoxycarbenium ion. This intermediate can then undergo rearrangement through hydride shifts, ultimately leading to products like 2,2-dimethyl-3-methoxypropanal after deprotonation. [8]This reactivity highlights the potential for skeletal rearrangements of the dioxane ring under specific conditions.
Safety and Handling
As a cyclic ether, 5,5-Dimethyl-1,3-dioxane should be handled with standard laboratory precautions. [9]
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Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [10]* Storage: Like other ethers, it has the potential to form explosive peroxides upon prolonged exposure to air and light. [11]It should be stored in a tightly sealed, opaque container in a cool, dry place. It is advisable to test for the presence of peroxides before distillation. [11]* Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
5,5-Dimethyl-1,3-dioxane is more than a simple heterocyclic compound; it is a powerful tool for understanding stereochemistry and a versatile building block in organic synthesis. Its conformationally rigid structure, predictable reactivity, and role in protecting group strategies ensure its continued relevance in both academic research and the development of complex molecules such as pharmaceuticals and natural products.
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Chemical Properties of 5,5-Dimethyl-1,3-dioxane (CAS 872-98-0). (n.d.). Cheméo. [Link]
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5,5-Dimethyl-1,3-dioxane-2-ethanol - PubChem. (n.d.). National Institutes of Health. [Link]
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5,5-Dimethyl-1,3-dioxane. (n.d.). NIST WebBook. [Link]
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5,5-Dimethyl-1,3-dioxane. (n.d.). NIST WebBook, Phase change data. [Link]
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Formation mechanism of 5,5-dimethyl-1,3-dioxane-2-ethanol. (n.d.). ResearchGate. [Link]
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Dimethyl dioxane. (2019). Sciencemadness Wiki. [Link]
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5,5-Dimethyl-1,3-dioxane | 1X250MG | C6H12O2 | 687204 | 872-98-0. (n.d.). HPC Standards. [Link]
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